molecular formula C19H20N2O5S B5201984 4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide

Cat. No. B5201984
M. Wt: 388.4 g/mol
InChI Key: CCLZZJNKWAHQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AMB-17B, and it belongs to the class of benzamide derivatives. AMB-17B has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of AMB-17B is not fully understood. However, it has been suggested that AMB-17B exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been suggested that AMB-17B may act as an antioxidant and reduce oxidative stress.
Biochemical and Physiological Effects:
AMB-17B has been found to exhibit various biochemical and physiological effects. In cancer research, AMB-17B has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In inflammation research, AMB-17B has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, AMB-17B has been found to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using AMB-17B in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using AMB-17B in lab experiments include its low solubility in aqueous solutions and its instability in the presence of light and heat.

Future Directions

There are several future directions for the research on AMB-17B. One direction is to investigate the pharmacokinetics and pharmacodynamics of AMB-17B in vivo. Another direction is to explore the potential of AMB-17B as a combination therapy with other drugs. Additionally, further research is needed to elucidate the exact mechanism of action of AMB-17B and to identify its molecular targets. Finally, the development of more stable and soluble analogs of AMB-17B may enhance its therapeutic potential.

Synthesis Methods

The synthesis of AMB-17B involves the reaction of 4-aminobenzamide with 1,3-benzodioxole-5-carboxaldehyde in the presence of allyl methyl sulfone and potassium carbonate. The reaction mixture is heated at 100°C for 3 hours, and the resulting product is purified by column chromatography. The yield of AMB-17B is around 50%.

Scientific Research Applications

AMB-17B has shown promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, AMB-17B has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy drugs. In inflammation research, AMB-17B has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, AMB-17B has been found to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-10-21(27(2,23)24)16-7-5-15(6-8-16)19(22)20-12-14-4-9-17-18(11-14)26-13-25-17/h3-9,11H,1,10,12-13H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLZZJNKWAHQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

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